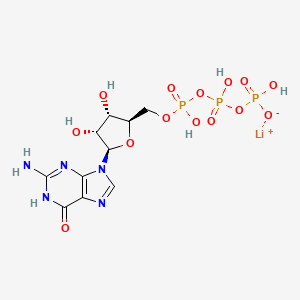
GTP lithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine 5’-triphosphate lithium salt is a compound with the molecular formula C10H16N5O14P3 · xLi+. It is a purine nucleoside triphosphate that plays a crucial role in various biochemical processes. This compound is often used in scientific research due to its involvement in signal transduction, energy transfer, and as a substrate in RNA synthesis during transcription .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Guanosine 5’-triphosphate lithium salt is typically prepared by the enzymatic phosphorylation of guanosine monophosphate (GMP). This process involves the use of specific enzymes that facilitate the addition of phosphate groups to GMP, resulting in the formation of guanosine 5’-triphosphate .
Industrial Production Methods
Industrial production of guanosine 5’-triphosphate lithium salt involves large-scale enzymatic reactions. The process is optimized to ensure high yield and purity, often exceeding 95% as determined by high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine 5’-triphosphate lithium salt undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the triphosphate group, resulting in the formation of guanosine diphosphate (GDP) and inorganic phosphate.
Phosphorylation: Guanosine 5’-triphosphate can be phosphorylated to form cyclic guanosine monophosphate (cGMP) under the action of guanylate cyclase.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and specific enzymes or under acidic conditions.
Phosphorylation: Requires the enzyme guanylate cyclase and occurs under physiological conditions.
Major Products Formed
Hydrolysis: Guanosine diphosphate (GDP) and inorganic phosphate.
Phosphorylation: Cyclic guanosine monophosphate (cGMP).
Applications De Recherche Scientifique
Guanosine 5’-triphosphate lithium salt is widely used in scientific research due to its diverse applications:
Chemistry: Used as a substrate in various enzymatic reactions and as a standard in HPLC analysis.
Biology: Plays a crucial role in signal transduction pathways, particularly in the activation of G proteins.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the production of nucleic acid-based products and as a reagent in biochemical assays .
Mécanisme D'action
Guanosine 5’-triphosphate lithium salt exerts its effects primarily through its role as a substrate in enzymatic reactions. It activates G proteins by binding to their active sites, leading to the activation of downstream signaling pathways. These pathways are involved in various cellular processes, including proliferation, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Guanosine 5’-triphosphate sodium salt
- Guanosine 5’-triphosphate tris salt
- Adenosine 5’-triphosphate magnesium salt
- Guanosine 5’-diphosphate sodium salt
- Guanosine 5’-[γ-thio]triphosphate tetralithium salt
Uniqueness
Guanosine 5’-triphosphate lithium salt is unique due to its specific lithium ion, which can influence its solubility and stability. This makes it particularly useful in certain biochemical assays and industrial applications where these properties are advantageous .
Propriétés
Numéro CAS |
85737-04-8 |
|---|---|
Formule moléculaire |
C10H13Li3N5O14P3 |
Poids moléculaire |
541.1 g/mol |
Nom IUPAC |
trilithium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.3Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1 |
Clé InChI |
LNEDMQYFAMSUDD-CYCLDIHTSA-K |
SMILES |
[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
SMILES isomérique |
[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
SMILES canonique |
[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lithium guanosine triphosphate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















